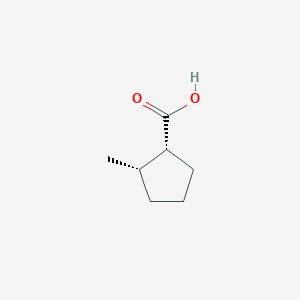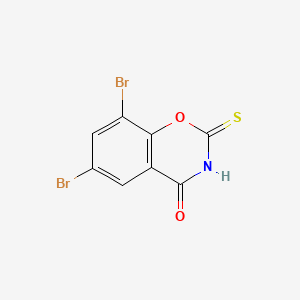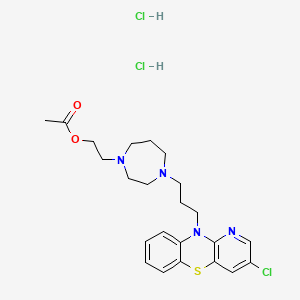![molecular formula C14H24O2 B14711072 Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate CAS No. 22833-73-4](/img/structure/B14711072.png)
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate is an organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of ethyl and propanoate groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate typically involves the esterification of 3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethyl or propanoate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of new esters or ethers, depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Shares the bicyclic structure but lacks the ethyl and propanoate groups.
Ethyl 2-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)acetate: Similar ester but with an acetate group instead of propanoate.
Uniqueness
Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its rigid bicyclic structure also contributes to its stability and specificity in binding interactions, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
22833-73-4 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
ethyl 3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanoate |
InChI |
InChI=1S/C14H24O2/c1-4-16-13(15)8-7-12-10-5-6-11(9-10)14(12,2)3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
JAHDGENQAYQJFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1C2CCC(C2)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


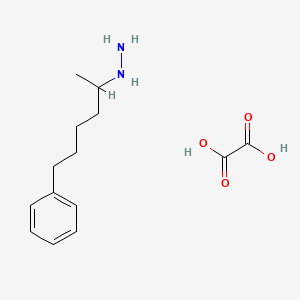
![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)
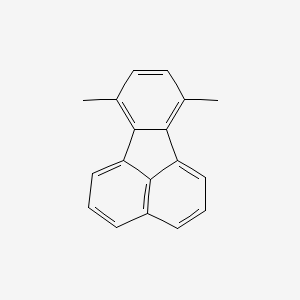

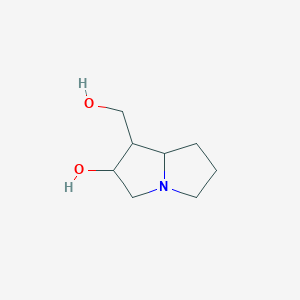

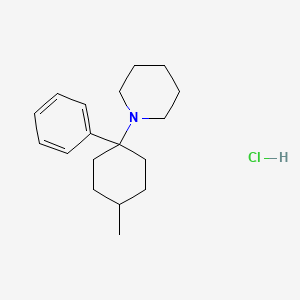

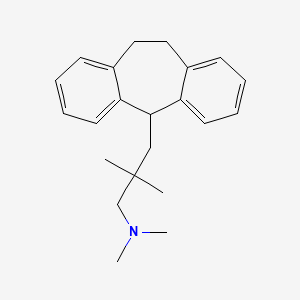
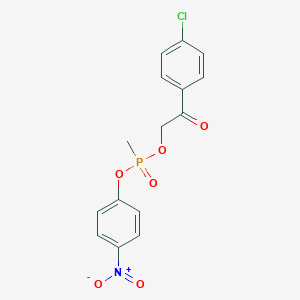
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
